Superior Colistin Potentiation in Resistant Pseudomonas aeruginosa by a Beyerene-Derived Oxalate Ester
In a head-to-head comparison of semisynthetic ent-beyerane derivatives, compound 15 (an oxalate ester at C-19) demonstrated a greater ability to potentiate colistin activity against the resistant Pseudomonas aeruginosa strain PA14 colR 5 than the lead compound 1 [1]. At a colistin concentration of 8 µg/mL, compound 15 completely inhibited bacterial growth, while the lead compound 1 and other analogues (2, 10, 12) only caused partial inhibition of 65-80%, indicating a quantifiable superiority for this specific beyerane derivative [1]. This enhanced potency is attributed to the stereoelectronic presentation of the oxalate-like group on the beyerane scaffold, a configuration not achievable with the ent-kaurene scaffold [2].
| Evidence Dimension | Bacterial growth inhibition in the presence of 8 µg/mL colistin |
|---|---|
| Target Compound Data | Compound 15 (ent-beyerane oxalate ester): 100% growth inhibition |
| Comparator Or Baseline | Compound 1 (lead ent-beyerane analogue): Significantly less potent, does not achieve 100% inhibition under same conditions; Compounds 2, 10, 12: 65-80% inhibition |
| Quantified Difference | Compound 15 achieves complete inhibition, a qualitative leap over the 65-80% partial inhibition of other active analogues and the undisclosed but lower potency of the lead compound. |
| Conditions | Checkerboard assay with Pseudomonas aeruginosa PA14 colR 5 cultured in the presence of 8 µg/mL colistin. |
Why This Matters
This identifies a specific, highly optimized ent-beyerene derivative that quantitatively outperforms the initial lead compound, providing a clear procurement rationale for research into colistin adjuvant therapies.
- [1] Quaglio, D., et al. (2020). ent-Beyerane Diterpenes as a Key Platform for the Development of ArnT-Mediated Colistin Resistance Inhibitors. The Journal of Organic Chemistry, 85(17), 11333–11349. View Source
- [2] Quaglio, D., et al. (2020). ent-Beyerane Diterpenes as a Key Platform for the Development of ArnT-Mediated Colistin Resistance Inhibitors. The Journal of Organic Chemistry, 85(17), 11333–11349. View Source
